molecular formula C17H15N3O2 B11658422 N'-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide CAS No. 113143-32-1

N'-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide

Cat. No.: B11658422
CAS No.: 113143-32-1
M. Wt: 293.32 g/mol
InChI Key: NBSCXBJCCKOGPU-YBFXNURJSA-N
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Description

N’-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine and a carbonyl compound. This particular compound is derived from indole-3-carboxaldehyde and 2-methoxybenzohydrazide. Indole derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide typically involves the condensation reaction between indole-3-carboxaldehyde and 2-methoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide is unique due to the presence of the methoxy group on the benzohydrazide moiety, which can influence its electronic properties and reactivity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

113143-32-1

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-methoxybenzamide

InChI

InChI=1S/C17H15N3O2/c1-22-16-9-5-3-7-14(16)17(21)20-19-11-12-10-18-15-8-4-2-6-13(12)15/h2-11,18H,1H3,(H,20,21)/b19-11+

InChI Key

NBSCXBJCCKOGPU-YBFXNURJSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/N=C/C2=CNC3=CC=CC=C32

Canonical SMILES

COC1=CC=CC=C1C(=O)NN=CC2=CNC3=CC=CC=C32

solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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